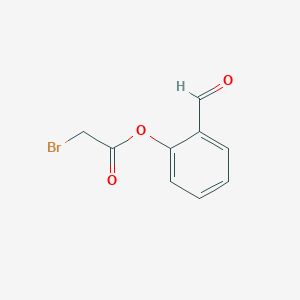

(2-formylphenyl) 2-bromoacetate

Overview

Description

Bromo-acetic acid 2-formyl-phenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group attached to the acetic acid moiety and a formyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-acetic acid 2-formyl-phenyl ester typically involves the esterification of bromoacetic acid with 2-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of Bromo-acetic acid 2-formyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bromo-acetic acid 2-formyl-phenyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted esters depending on the nucleophile used.

Oxidation: 2-formylbenzoic acid.

Reduction: 2-hydroxyphenylacetic acid.

Scientific Research Applications

Medicinal Chemistry

(2-formylphenyl) 2-bromoacetate is utilized in the development of pharmaceutical compounds. Its bromoacetate group allows it to act as an alkylating agent, which is essential for modifying biological molecules. This property is particularly useful in:

- Synthesis of Anticancer Agents : Compounds derived from this compound have shown potential in targeting cancer cells through mechanisms that involve DNA alkylation.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It participates in various reactions:

- Nucleophilic Substitution Reactions : The bromo group can be substituted by nucleophiles, leading to the formation of various derivatives that are useful in further synthetic pathways.

- Cross-Coupling Reactions : It can be employed as a coupling partner in reactions such as Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

Material Science

The compound's unique structure allows for its incorporation into materials science applications:

- Polymer Chemistry : It can be used to synthesize polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.

- Nanomaterials : Research has explored its use in the synthesis of nanomaterials with potential applications in electronics and catalysis.

Case Study 1: Anticancer Compound Development

A study published in Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents based on this compound. The researchers modified the compound to enhance its selectivity towards cancer cells while minimizing toxicity to normal cells. The results showed promising activity against various cancer cell lines, indicating a potential pathway for drug development.

Case Study 2: Synthesis of Biaryl Compounds

In another study featured in Organic Letters, researchers utilized this compound in a cross-coupling reaction to create biaryl compounds. These compounds are significant in pharmaceuticals and agrochemicals. The reaction conditions were optimized to achieve high yields and purity, demonstrating the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Bromo-acetic acid 2-formyl-phenyl ester involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the formyl group can participate in redox reactions. The molecular targets and pathways involved depend on the specific chemical transformations and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-2-phenylacetic acid: Similar structure but lacks the formyl group.

2-Formylbenzoic acid: Contains the formyl group but lacks the ester functionality.

Phenylacetic acid: Lacks both the bromo and formyl groups.

Uniqueness

Bromo-acetic acid 2-formyl-phenyl ester is unique due to the presence of both the bromo and formyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Biological Activity

(2-formylphenyl) 2-bromoacetate, a compound with the CAS number 124658-76-0, is a derivative of benzimidazole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.

This compound is characterized by its structural features that allow it to interact with various biological molecules. It is synthesized through methods such as the intramolecular Wittig reaction in aqueous sodium bicarbonate, which facilitates the formation of coumarins and other biologically relevant compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been investigated for its role as an enzyme inhibitor, particularly in pathways involving nucleotides due to its structural similarity to natural substrates.

- Interaction with Biopolymers : Its ability to bind with biopolymers influences various cellular processes, including gene expression and protein function.

- Influence on Biochemical Pathways : The compound's derivatives have been shown to affect multiple biochemical pathways, contributing to their broad spectrum of biological activities such as antimicrobial and anticancer effects.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Potential : Research has demonstrated its potential efficacy in inhibiting tumor cell growth and proliferation, making it a candidate for cancer therapy .

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Inhibits growth of tumor cells | |

| Anti-inflammatory | Reduces markers of inflammation |

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Study : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited strong antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL across different strains.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a notable decrease in pro-inflammatory cytokines, suggesting its potential therapeutic role in inflammatory diseases.

Properties

IUPAC Name |

(2-formylphenyl) 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-5-9(12)13-8-4-2-1-3-7(8)6-11/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLOIMSSKSYIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466948 | |

| Record name | BROMO-ACETIC ACID 2-FORMYL-PHENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124658-76-0 | |

| Record name | BROMO-ACETIC ACID 2-FORMYL-PHENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.